molecular formula C8H12N2O2 B3027252 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid CAS No. 1260658-97-6

2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid

Cat. No.: B3027252
CAS No.: 1260658-97-6
M. Wt: 168.19
InChI Key: ZFOZATJOXAYSNN-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid is a chemical compound with the molecular formula C8H12N2O2 It is a pyrazole derivative, characterized by the presence of a pyrazole ring substituted with an isopropyl group and an acetic acid moiety

Mechanism of Action

Target of Action

The primary targets of “2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid” are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

Pyrazole derivatives are known for their diverse pharmacological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that they may affect multiple pathways

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-isopropyl-3-pyrazolecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction parameters to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-ylmethanol derivatives .

Scientific Research Applications

2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the pyrazole ring and the presence of the acetic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(1-propan-2-ylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)10-4-3-7(9-10)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOZATJOXAYSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260027
Record name 1-(1-Methylethyl)-1H-pyrazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260658-97-6
Record name 1-(1-Methylethyl)-1H-pyrazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260658-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-1H-pyrazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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